Cas no 1816951-00-4 (6-Ethynyl-1-methyl-1H-indole)

6-Ethynyl-1-methyl-1H-indole is a versatile heterocyclic compound featuring an ethynyl group at the 6-position and a methyl substituent on the indole nitrogen. This structure imparts reactivity suitable for further functionalization, particularly in cross-coupling reactions such as Sonogashira or click chemistry, making it valuable in pharmaceutical and materials science research. The methyl group enhances stability while maintaining compatibility with diverse synthetic pathways. Its indole core is significant in bioactive molecule design, offering potential applications in drug discovery and agrochemical development. The compound’s well-defined reactivity profile and modularity make it a useful intermediate for constructing complex molecular architectures.
6-Ethynyl-1-methyl-1H-indole structure
6-Ethynyl-1-methyl-1H-indole structure
Product Name:6-Ethynyl-1-methyl-1H-indole
CAS No:1816951-00-4
MF:C11H9N
MW:155.195862531662
MDL:MFCD31760021
CID:4784922
PubChem ID:122499660
Update Time:2025-06-29

6-Ethynyl-1-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-Ethynyl-1-methyl-1H-indole
    • C(#C)C1=CC=C2C=CN(C2=C1)C
    • MDL: MFCD31760021
    • Inchi: 1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3
    • InChI Key: LPKLCOJZMWRMDI-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC2C=CC(C#C)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 212
  • XLogP3: 3
  • Topological Polar Surface Area: 4.9

6-Ethynyl-1-methyl-1H-indole Pricemore >>

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Additional information on 6-Ethynyl-1-methyl-1H-indole

6-Ethynyl-1-methyl-1H-indole: A Comprehensive Overview

6-Ethynyl-1-methyl-1H-indole (CAS No. 1816951-00-4) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring an indole ring with an ethynyl group at the 6-position and a methyl group at the 1-position, exhibits remarkable chemical properties and potential applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its significance in contemporary research.

The synthesis of 6-Ethynyl-1-methyl-1H-indole involves a combination of traditional organic synthesis techniques and modern catalytic processes. Researchers have employed strategies such as cyclization reactions, cross-coupling reactions, and click chemistry to achieve high yields and purity. The presence of the ethynyl group introduces versatility into the molecule, enabling further functionalization for diverse applications. For instance, the alkyne moiety can undergo cycloaddition reactions, offering a pathway to construct complex molecular architectures.

One of the most promising areas of research involving 6-Ethynyl-1-methyl-1H-indole is its application in drug discovery. The indole scaffold is well-known for its pharmacological relevance, as it forms the backbone of numerous bioactive compounds, including antidepressants and anticancer agents. Recent studies have demonstrated that 6-Ethynyl-1-methyl-1H-indole derivatives exhibit potent anti-inflammatory and antioxidant activities, making them potential candidates for therapeutic interventions. Additionally, the compound's ability to modulate cellular signaling pathways has been explored in preclinical models, showing promise in treating chronic diseases such as neurodegenerative disorders.

In the realm of materials science, 6-Ethynyl-1-methyl-1H-indole has emerged as a valuable building block for constructing advanced materials. Its aromaticity and conjugated system make it suitable for applications in organic electronics. Researchers have utilized this compound to synthesize novel π-conjugated polymers with enhanced electronic properties, paving the way for next-generation optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The structural flexibility of 6-Ethynyl-1-methyl-1H-indole also lends itself to applications in chemical sensing and catalysis. Functionalized derivatives of this compound have been employed as selective sensors for detecting trace amounts of metal ions or harmful gases. Furthermore, its ability to act as a catalyst in asymmetric synthesis reactions has been reported, showcasing its potential in green chemistry and sustainable manufacturing processes.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-Ethynyl-1-methyl-1H-indole. Density functional theory (DFT) calculations have revealed that the compound's electronic properties are highly tunable through strategic substitution patterns. This understanding has facilitated the design of more efficient synthetic routes and functional materials.

In conclusion, 6-Ethynyl-1-methyl-1H-indole (CAS No. 1816951-00-4) stands as a testament to the ingenuity of modern chemical research. Its versatile structure, coupled with cutting-edge synthetic methodologies and biological evaluations, positions it as a key player in diverse scientific disciplines. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic and industrial applications.

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